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Abstract

Granulysin (GNLY) is a versatile cytolytic and proinflammatory peptide stored in the cytotoxic
granules of key immune effector cells. It exists in two forms: a 15-kDa precursor with
immunomodulatory functions and a 9-kDa processed form with potent cytolytic activity.
Granulysin plays a pivotal role at the crossroads of innate and adaptive immunity. In the innate
response, it is constitutively expressed by Natural Killer (NK) cells and other innate-like
lymphocytes, providing a first line of defense through direct antimicrobial action against a wide
array of pathogens.[1] Furthermore, it functions as an immune alarmin, recruiting and activating
antigen-presenting cells to orchestrate a broader immune response.[2] In the adaptive
response, its expression is induced late in activated Cytotoxic T Lymphocytes (CTLs), where it
collaborates with perforin to eliminate intracellular pathogens and tumor cells.[3][4] This guide
provides a comprehensive overview of granulysin's dual functions, summarizes key quantitative
data, details essential experimental protocols, and visualizes its complex mechanisms of
action, highlighting its significance as a biomarker and therapeutic target.

Introduction to Granulysin
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Granulysin is a member of the saposin-like protein (SAPLIP) family, first identified in a search
for genes expressed late (3-5 days) after T-cell activation.[3][5] It is synthesized as a 15-kDa
pro-protein. A portion of this precursor is proteolytically cleaved at both the N- and C-termini to
generate the highly cytotoxic 9-kDa form.[3][6]

e 9-kDa Granulysin: This active, cationic form is stored in the cytotoxic granules of CTLs and
NK cells alongside perforin and granzymes.[3][5] Its release is tightly regulated and occurs
upon recognition of a target cell, leading to the destruction of microbes and tumor cells.[3][7]

e 15-kDa Granulysin: This precursor form is constitutively secreted by immune cells.[1][3]
While it lacks significant cytotoxic activity, it functions as a potent chemoattractant and
immunomodulator, capable of inducing the differentiation of monocytes into dendritic cells
and stimulating the production of various cytokines and chemokines.[5][8]

The Role of Granulysin in Innate Immunity

Granulysin is a critical component of the immediate, non-specific defense mechanisms of the
innate immune system. Its expression in cells that are "ready to respond” underscores its role
as a first-line defender.

2.1. Expression in Innate Immune Cells Granulysin is constitutively expressed in several innate
immune cell populations, including NK cells, NKT cells, and yd T cells. This pre-armed status
allows these cells to respond rapidly to infections and cellular stress without prior sensitization.

2.2. Direct Antimicrobial Mechanisms The 9-kDa form of granulysin possesses broad and
potent antimicrobial activity. It directly targets and lyses a wide spectrum of pathogens by
preferentially binding to and disrupting their cholesterol-poor membranes, which makes it more
selective for microbial than for host cell membranes.[9][10][11] Once bound, it forms pores,
leading to membrane depolarization and cell death. Furthermore, granulysin can deliver
granzymes into bacteria, triggering a form of programmed cell death in microbes, termed
"microptosis,” by generating reactive oxygen species and cleaving essential metabolic and
defense enzymes.[9][12]

2.3. Pro-inflammatory and Chemoattractant Functions Both isoforms of granulysin exhibit
potent signaling and chemoattractant properties. They can recruit a variety of immune cells,
including T lymphocytes, monocytes, and NK cells, to sites of inflammation.[3][8] Granulysin
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stimulates monocytes to produce a cascade of proinflammatory cytokines and chemokines,
including RANTES, MCP-1, MIP-1q, IL-1, and IL-6, thereby amplifying the immune response.
[3]

2.4. Granulysin as an Alarmin: Bridging Innate and Adaptive Immunity Recent evidence has
characterized granulysin as a lymphocyte-derived alarmin—an endogenous danger signal
released during cell stress or death.[2] By engaging Toll-like receptor 4 (TLR4) on antigen-
presenting cells (APCs) such as dendritic cells, granulysin induces their maturation and
activation.[2] This crucial step bridges the innate and adaptive immune systems, as activated
APCs are essential for priming naive T cells and launching a specific, long-lasting adaptive

response.
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Granulysin as an Alarmin
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Granulysin activates APCs via TLR4, bridging the innate and adaptive immune responses.

The Role of Granulysin in Adaptive Immunity

In the adaptive immune response, granulysin functions as a key late-stage effector molecule in
cytotoxic T lymphocytes, which are responsible for eliminating pathogen-infected and
cancerous cells with high specificity.

3.1. Expression in Activated Cytotoxic T Lymphocytes (CTLs) Unlike in NK cells, granulysin is
not present in resting T cells. Its expression is induced 3-5 days following T-cell activation,
coinciding with the expression of perforin and granzymes.[1][3][13] This "late" expression
profile ensures that its potent cytotoxic capabilities are deployed only during a mature, antigen-
specific adaptive response by both CD8+ and some cytotoxic CD4+ T cells.[1][3]
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3.2. Elimination of Intracellular Pathogens CTLs are critical for controlling intracellular
pathogens such as Mycobacterium tuberculosis and certain parasites.[3][11][14] Upon
recognizing an infected cell, a CTL releases its granule contents into the immunological
synapse. Perforin forms pores in the target cell membrane, creating a gateway for granulysin
and granzymes to enter the host cell's cytoplasm.[3] Granulysin can then directly attack and Kill
the intracellular pathogens, complementing the action of granzymes, which induce apoptosis in
the host cell.[9][11]

3.3. Anti-Tumor Cytotoxicity Both CTLs and NK cells leverage granulysin to identify and destroy
malignant cells.[3][7] Recombinant 9-kDa granulysin is broadly tumoricidal, inducing apoptosis
in various cancer cell lines.[3][7] This activity has led to the development of granulysin-based
immunotoxins, which fuse granulysin to an antibody fragment that specifically targets a tumor
antigen, thereby concentrating its killing power directly at the tumor site.[7][15]

Mechanisms of Granulysin-Mediated Cell Death

Granulysin induces target cell apoptosis through multiple, distinct pathways depending on its
concentration and delivery method (recombinant vs. cell-delivered).

The primary mechanism initiated by the 9-kDa form involves binding to the target cell
membrane based on electrostatic charge.[16] This leads to membrane perturbation and two
subsequent signaling cascades:

o Fast Pathway: A rapid influx of extracellular Ca2* and efflux of K+ disrupts the mitochondrial
transmembrane potential. This causes the release of cytochrome ¢ and apoptosis-inducing
factor (AIF), leading to the activation of executioner caspases (like caspase-3) and ultimately,
apoptosis.[5][16][17]

o Slow Pathway: Granulysin can also activate membrane-associated sphingomyelinase,
leading to the generation of ceramide, which is a well-known pro-apoptotic second
messenger.[3][16]

Interestingly, granulysin delivered by NK cells triggers apoptosis through a distinct pathway that
involves endoplasmic reticulum (ER) stress and the activation of caspase-7, rather than the
mitochondrial pathway.[8][18]
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Granulysin induces apoptosis via mitochondrial, ceramide, and ER stress pathways.
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Quantitative Analysis of Granulysin Activity

The biological functions of granulysin are supported by quantitative data from numerous in vitro
and in vivo studies.

Table 1: Cellular Sources and Expression of Granulysin

Immune System Granulysin Primary
Cell Type . .
Branch Expression Function(s)
Direct
antimicrobial/antitu
NK Cells Innate Constitutive mor activity,
immune
surveillance.[1]
Innate/Adaptive o ) Antimicrobial activity,
NKT Cells ] Constitutive/Inducible ) )
Bridge immune regulation.[9]
_ Antimicrobial activity,
Innate/Adaptive o ) )
yo T Cells Brid Constitutive particularly against
ridge
g parasites.[1][3]
] ) Killing of virus-infected
CD8+ CTLs Adaptive Inducible (Late)

and tumor cells.[1][3]

| CD4+ CTLs | Adaptive | Inducible (Late) | Killing of pathogen-infected cells (e.g., fungi,
mycobacteria).[3][13] |

Table 2: Antimicrobial Spectrum of Granulysin Peptides
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Pathogen

Escherichia coli

Effective
Type Concentration Reference
(MIC/IMBC)

Gram-Negative
MIC: 64-128 ug/mL [19]

0157:H7 Bacteria
Pseudomonas Gram-Negative ~2 uM (for 15-kDa 20]
aeruginosa Bacteria form)
Salmonella Gram-Negative Significant activity at 1]
Typhimurium Bacteria 5-100 uM
Staphylococcus Gram-Positive o
) Low activity (>50 uM) [20]
aureus Bacteria
) ] Gram-Positive Significant reduction
Bacillus anthracis ) [21]
Bacteria at 10-100 pM
Cryptococcus Potent activi
P Fungus v [3][13]
neoformans demonstrated
Mycobacterium ) ) Directly kills
Acid-Fast Bacteria [3][11]

tuberculosis

extracellularly

| Plasmodium falciparum | Parasite | Growth inhibition demonstrated |[3] |

Table 3: Anti-Tumor Activity of Recombinant Granulysin
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Tumor Cell ) Observed
. Cancer Type Concentration Reference
Line Effect
T-cell Cytotoxicity,
Jurkat . 1-10 pmol/L . [1][7]
Leukemia Apoptosis
) Tumor
Multiple Intratumoral o
NCI-H929 L regression in [7]
Myeloma injection )
vivo
Tumor
Breast Intratumoral o
MDA-MB-231 regression in [7]

Adenocarcinoma  injection )
vivo

| CAPAN-2 | Pancreatic Adenocarcinoma | Systemic (as Immunotoxin) | 42-60% tumor volume
reduction |[15][22] |

Key Experimental Methodologies

Characterizing the multifaceted roles of granulysin requires a range of specialized
immunological and cell biology assays.

Protocol 1: Flow Cytometry-Based Cytotoxicity and Degranulation Assay This protocol allows
for the simultaneous measurement of target cell killing and effector cell degranulation.

» Effector Cell Preparation: Isolate human PBMCs and culture with IL-2 (e.g., 100 U/mL) for 5-
7 days to generate activated NK cells and CTLs.

o Target Cell Preparation: Use a susceptible target cell line (e.g., K-562 for NK cells). Label
target cells with a viability dye (e.g., Calcein AM) and a cell proliferation dye (e.g., CFSE) to
distinguish them from effector cells.

o Co-culture: Mix effector and target cells at various E:T ratios (e.g., 10:1, 5:1, 1:1). Add an
anti-CD107a antibody directly to the culture. CD107a is a lysosomal membrane protein that
becomes surface-exposed upon granule exocytosis.

e Incubation: Incubate for 2-4 hours at 37°C. Add a protein transport inhibitor (e.g., Monensin)
for the last hours to allow CD107a to accumulate on the surface.
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« Staining: Stain cells with antibodies against surface markers (e.g., CD3, CD56 to identify NK
cells and T cells) and a live/dead stain (e.g., 7-AAD) to identify killed target cells.

¢ Acquisition & Analysis: Acquire samples on a flow cytometer.

o Cytotoxicity: Gate on the target cell population (CFSE+) and quantify killing by the loss of
the viability dye (Calcein AM-) or uptake of the live/dead stain (7-AAD+).

o Degranulation: Gate on effector cell populations (e.g., CD3-/CD56+ for NK cells) and
guantify the percentage of cells that are positive for surface CD107a.

1. Prepare Effector Cells 2. Prepare Target Cells
(e.g., IL-2 activated PBMCs) (e.g., Label K-562 with CFSE)

N

3. Co-culture E+ T
(Add anti-CD107a Ab)

:

4. Incubate 2-4h at 37°C
(Add Monensin)

5. Stain Cells
(Surface markers, Live/Dead dye)

6. Acquire on Flow Cytometer

Gate on Targets (CFSE+) Gate on Effectors (CD3/CD56)
Quantify % Killed Quantify % CD107a+

Workflow for Flow Cytometry Cytotoxicity/Degranulation Assay
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Workflow for assessing cytotoxicity and degranulation via flow cytometry.

Protocol 2: Intracellular Staining for Granulysin

Cell Preparation: Isolate PBMCs or use cultured lymphocytes.

Surface Staining: Stain for relevant surface markers (e.g., CD3, CD8, CD56) to identify cell
subsets of interest.

Fixation & Permeabilization: Fix the cells with a formaldehyde-based buffer, then
permeabilize the cell membrane using a saponin- or mild detergent-based buffer. This is a
critical step to allow the antibody access to intracellular antigens.

Intracellular Staining: Incubate the permeabilized cells with a fluorochrome-conjugated anti-
granulysin antibody or a primary anti-granulysin antibody followed by a fluorescent
secondary antibody.

Wash & Acquire: Wash the cells to remove unbound antibody and acquire on a flow
cytometer. Analyze granulysin expression levels (as Mean Fluorescence Intensity or %
positive cells) within the desired lymphocyte gates.[23]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Granulysin

Plate Coating: Coat a 96-well microplate with a capture antibody specific for granulysin and
incubate overnight.

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g.,
BSAin PBS).

Sample Incubation: Add standards (recombinant granulysin of known concentrations) and
samples (serum or plasma) to the wells and incubate.

Detection: Wash the plate and add a biotinylated detection antibody against granulysin.

Signal Generation: Wash again and add streptavidin-horseradish peroxidase (HRP).

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP
enzyme will convert the substrate, producing a colored product.
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» Read & Quantify: Stop the reaction with an acid solution and read the absorbance at the
appropriate wavelength (e.g., 450 nm). Generate a standard curve from the standards and
use it to calculate the concentration of granulysin in the samples.[23][24]

Therapeutic and Drug Development Implications

The unique properties of granulysin make it an attractive molecule for therapeutic development.

o Biomarker: Serum levels of granulysin can serve as a biomarker for the overall status of cell-
mediated immunity.[24] Elevated levels are associated with acute viral infections and graft-
versus-host disease, while decreased expression in NK cells correlates with cancer
progression.[3][24]

o Direct Therapeutic: Recombinant 9-kDa granulysin or synthetic peptides derived from its
active site have potential as novel antimicrobial and anti-cancer agents.[3][21] Their ability to
target microbial membranes makes them promising candidates for combating antibiotic-
resistant bacteria.

e Immunotoxins: Fusing granulysin to monoclonal antibodies or scFv fragments that target
tumor-specific antigens creates highly specific and potent anti-cancer drugs.[7][15] These
immunotoxins have shown efficacy in preclinical models, demonstrating targeted tumor cell
killing and reduced tumor volume.[15][22]

Conclusion

Granulysin is a multifaceted effector protein that stands as a critical link between the rapid,
non-specific actions of the innate immune system and the precise, memory-driven responses of
the adaptive immune system. Its roles as a direct microbicide, a tumoricidal agent, a
chemoattractant, and an immune alarmin highlight its central importance in host defense. A
thorough understanding of its mechanisms, expression, and regulation is essential for
researchers in immunology and oncology. Continued exploration of granulysin's biology will
undoubtedly pave the way for innovative diagnostics and powerful new therapeutics for
infectious diseases and cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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